molecular formula C14H16ClNO3 B14455770 Ethyl 3-chloro-2-oxo-3-phenylpiperidine-1-carboxylate CAS No. 68475-11-6

Ethyl 3-chloro-2-oxo-3-phenylpiperidine-1-carboxylate

Cat. No.: B14455770
CAS No.: 68475-11-6
M. Wt: 281.73 g/mol
InChI Key: DXTKLIONPMWGMJ-UHFFFAOYSA-N
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Description

Ethyl 3-chloro-2-oxo-3-phenylpiperidine-1-carboxylate is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms. This compound is characterized by the presence of a chloro group, a phenyl group, and an ethyl ester group attached to the piperidine ring. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-chloro-2-oxo-3-phenylpiperidine-1-carboxylate typically involves the reaction of 3-chloro-2-oxo-3-phenylpiperidine with ethyl chloroformate. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then subjected to rigorous quality control measures to ensure it meets the required specifications for use in various applications .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-chloro-2-oxo-3-phenylpiperidine-1-carboxylate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 3-chloro-2-oxo-3-phenylpiperidine-1-carboxylate is used in various scientific research applications, including:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: In the study of enzyme inhibition and receptor binding.

    Medicine: As a potential lead compound for the development of new pharmaceuticals.

    Industry: In the production of specialty chemicals and intermediates.

Mechanism of Action

The mechanism of action of ethyl 3-chloro-2-oxo-3-phenylpiperidine-1-carboxylate involves its interaction with specific molecular targets such as enzymes or receptors. The compound can act as an inhibitor or modulator of these targets, affecting various biochemical pathways. The exact mechanism depends on the specific application and the molecular target involved .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2-oxo-3-phenylpiperidine-3-carboxylate
  • Ethyl 2-oxo-3-piperidinecarboxylate
  • 3-Carbethoxy-2-piperidone

Uniqueness

Ethyl 3-chloro-2-oxo-3-phenylpiperidine-1-carboxylate is unique due to the presence of the chloro group, which imparts distinct chemical reactivity and biological activity compared to similar compounds. This makes it a valuable compound for various research and industrial applications .

Properties

CAS No.

68475-11-6

Molecular Formula

C14H16ClNO3

Molecular Weight

281.73 g/mol

IUPAC Name

ethyl 3-chloro-2-oxo-3-phenylpiperidine-1-carboxylate

InChI

InChI=1S/C14H16ClNO3/c1-2-19-13(18)16-10-6-9-14(15,12(16)17)11-7-4-3-5-8-11/h3-5,7-8H,2,6,9-10H2,1H3

InChI Key

DXTKLIONPMWGMJ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)N1CCCC(C1=O)(C2=CC=CC=C2)Cl

Origin of Product

United States

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